2-Dimethylaminomethyl-4,5-difluoro-phenol
Description
Contextualization within Fluorinated Phenol (B47542) Chemistry
Fluorinated phenols are a class of organic compounds that have garnered significant attention in chemical research. The introduction of fluorine atoms into the phenol ring can dramatically alter the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity can influence the acidity of the phenolic hydroxyl group, modify the electron distribution within the aromatic ring, and enhance metabolic stability and lipophilicity. These modifications are highly sought after in the development of new materials and therapeutic agents.
The specific substitution pattern of 2-Dimethylaminomethyl-4,5-difluoro-phenol, with two fluorine atoms on the benzene (B151609) ring, places it within a specialized area of fluorinated phenol chemistry. The presence and position of these fluorine atoms can be expected to significantly impact the compound's reactivity and potential applications. For instance, the acidity of the phenolic proton in difluorophenols is generally higher than that of phenol itself. This increased acidity can be a crucial factor in its synthetic utility and biological interactions.
Significance of Phenolic Mannich Bases in Organic Synthesis and Medicinal Chemistry
This compound is also classified as a phenolic Mannich base. The Mannich reaction, which introduces an aminomethyl group onto an active hydrogen-containing compound, is a cornerstone of synthetic organic chemistry. nih.gov When applied to phenols, this reaction yields phenolic Mannich bases, which are valuable intermediates and bioactive molecules in their own right. acs.org
The aminomethyl moiety in phenolic Mannich bases can serve as a synthetic handle for further chemical transformations, allowing for the construction of more complex molecular architectures. acs.org From a medicinal chemistry perspective, this functional group can improve the physicochemical properties of a molecule, such as its solubility and ability to cross biological membranes. tandfonline.com Phenolic Mannich bases have demonstrated a wide array of biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. nih.govijpca.org The combination of a phenolic hydroxyl group and an aminoalkyl moiety is a recognized pharmacophore with diverse biological potential. ijpca.org
Rationale for Dedicated Research on this compound
The dedicated research focus on this compound stems from the synergistic potential of its constituent parts: the 4,5-difluorophenol core and the 2-dimethylaminomethyl side chain. The rationale for its investigation can be broken down into several key points:
Unique Physicochemical Properties: The combination of the electron-withdrawing fluorine atoms and the basic dimethylaminomethyl group is expected to create a molecule with a distinct electronic profile and acid-base character. This could lead to novel reactivity and interaction with biological targets.
Enhanced Biological Activity: Fluorination is a well-established strategy for enhancing the potency and metabolic stability of drug candidates. By incorporating fluorine into a known bioactive scaffold (the phenolic Mannich base), researchers can aim to develop compounds with improved therapeutic potential.
Synthetic Versatility: As a phenolic Mannich base, this compound can serve as a versatile building block in organic synthesis. The presence of the reactive aminomethyl group allows for a variety of chemical modifications, opening pathways to new classes of compounds.
Overview of Research Trajectories and Interdisciplinary Relevance
Research into this compound is likely to follow several interconnected trajectories. In synthetic chemistry, efforts may focus on optimizing its synthesis and exploring its utility as an intermediate for more complex molecules. This could involve leveraging the directing effects of the existing substituents to achieve regioselective transformations on the aromatic ring.
In medicinal chemistry, the compound would be a candidate for screening in a wide range of biological assays to identify potential therapeutic applications. Given the known activities of related compounds, initial investigations would likely target areas such as oncology, infectious diseases, and inflammatory conditions. nih.govijpca.org
The interdisciplinary relevance of this compound extends to materials science, where fluorinated and phenolic compounds can be used in the development of polymers and other advanced materials. The unique combination of functional groups in this compound could make it a valuable monomer or additive.
Structure
3D Structure
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-4,5-difluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO/c1-12(2)5-6-3-7(10)8(11)4-9(6)13/h3-4,13H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVNLJNPGCNVLMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=C(C=C1O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40437154 | |
| Record name | 4,5-difluoro-2-hydroxy-n,n-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704884-78-6 | |
| Record name | 4,5-difluoro-2-hydroxy-n,n-dimethylbenzylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40437154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Chemistry
Strategies for the Direct Synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol
Direct synthesis strategies aim to introduce the dimethylaminomethyl moiety in a single key step onto the 4,5-difluorophenol ring. This is typically achieved through electrophilic aromatic substitution, where the phenol (B47542) ring acts as the nucleophile.
The Mannich reaction is a cornerstone for the aminomethylation of acidic compounds, including phenols. researchgate.net It involves the aminoalkylation of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine, in this case, dimethylamine (B145610). The reaction proceeds via the formation of a dimethylaminomethyl cation (an Eschenmoser salt precursor), which then electrophilically attacks the electron-rich aromatic ring of 4,5-difluorophenol. wikipedia.orgnih.govscispace.comchemeurope.com
The reaction is typically carried out by reacting 4,5-difluorophenol with a mixture of aqueous formaldehyde and dimethylamine. Optimization of reaction conditions is crucial for maximizing the yield of the desired ortho-substituted product and minimizing the formation of byproducts, such as the di-substituted product or polymeric materials. rsc.orgmdpi.com Key parameters for optimization include temperature, solvent, and the stoichiometry of the reactants. For instance, using a solvent like methanol (B129727) and refluxing the mixture can be an effective approach. researchgate.net
Table 1: Representative Mannich Reaction Conditions for Phenols
| Phenol Substrate | Amine | Aldehyde | Solvent | Temperature | Yield (%) | Reference |
| Phenol | Dimethylamine | Formaldehyde | Methanol | Reflux | Not Specified | researchgate.net |
| p-Cresol | Cyclic Aminal | - | 1,4-Dioxane/Water | Reflux | 22-27 | mdpi.com |
| 3-Pentadecylphenol | Dimethylamine | Formaldehyde | Not Specified | Not Specified | Not Specified | researchgate.net |
While not a primary route for this specific compound, direct fluorination technologies exist for aromatic systems. However, achieving regioselective fluorination at the 4 and 5 positions of a pre-existing 2-dimethylaminomethyl-phenol would be challenging due to the directing effects of the existing substituents. Modern deoxyfluorination methods can convert phenols to aryl fluorides, but this would not be applicable for creating the difluoro-substitution pattern on an already formed phenol. organic-chemistry.org Therefore, this approach is generally considered less viable than building upon a difluorinated precursor.
Precursor and Intermediate Synthesis Approaches
A more common and controlled strategy involves the synthesis of key precursors, which are then combined to form the final product. This modular approach allows for greater purity and predictability in the synthesis.
The synthesis of the 4,5-difluorophenol scaffold is a critical prerequisite. While direct synthesis of this specific isomer is not widely documented, analogous syntheses of other difluorophenols provide a reliable blueprint. For example, 3,4-difluorophenol (B1294555) can be prepared from 2,5-difluoro-1-nitrobenzene through a series of reactions. A plausible route to 4,5-difluorophenol could start from a similarly substituted benzene (B151609) derivative, followed by transformations to introduce the hydroxyl group. For instance, the synthesis of 3,5-difluorophenol (B1294556) has been achieved from 3,5-difluoroaniline (B1215098) via a diazo and hydrolysis reaction, or from 2,4,6-trifluorobenzoic acid. kaibangchem.compatsnap.com Another patented method describes the synthesis of 3,5-difluorophenol from 3,5-difluorobromobenzene by first forming the corresponding phenylboronic acid, which is then oxidized. patsnap.com A similar strategy could likely be adapted for the 4,5-isomer.
Table 2: Synthetic Routes to Difluorophenol Precursors
| Target Compound | Starting Material | Key Steps | Reference |
| 3,4-Difluorophenol | 2,5-Difluoro-1-nitrobenzene | Nucleophilic substitution, Reduction | |
| 3,5-Difluorophenol | 3,5-Difluoroaniline | Diazotization, Hydrolysis | kaibangchem.com |
| 3,5-Difluorophenol | 3,5-Difluorobromobenzene | Borylation, Oxidation | patsnap.com |
| 3,5-Difluorophenol | 2,4,6-Trifluorobenzoic acid | One-pot reaction with alkali | patsnap.com |
The dimethylaminomethyl group can be introduced using various reagents. Besides the in situ formation from formaldehyde and dimethylamine, pre-formed reagents offer greater control and reactivity.
Eschenmoser's Salt (Dimethyl(methylene)ammonium iodide): This is a powerful aminomethylating agent that reacts with a wide range of nucleophiles, including phenols. wikipedia.orgchemeurope.com It is commercially available or can be prepared by the pyrolysis of iodomethyltrimethylammonium iodide. wikipedia.org Its high reactivity allows for milder reaction conditions compared to the traditional Mannich reaction. nih.govscispace.com
Bis(dimethylamino)methane (N,N,N',N'-tetramethanediamine): This aminal can also serve as a source of the dimethylaminomethyl cation, particularly under acidic conditions. It has been used as a mild Mannich reagent in the synthesis of complex molecules. acs.org
2-Dimethylaminoethyl chloride hydrochloride: This compound and its analogs are synthesized by reacting the corresponding amino alcohol with thionyl chloride. orgsyn.orgsciencemadness.orggoogle.com While not a direct aminomethylating agent for phenols in the same way as Eschenmoser's salt, it is a key intermediate in various chemical syntheses. nih.govchemicalbook.com
Advanced Synthetic Techniques and Reaction Condition Optimization
To improve the efficiency and selectivity of the synthesis of this compound, advanced techniques can be employed. The use of catalysis, for example, can significantly enhance the rate and selectivity of the Mannich reaction. nih.gov Optimization studies on related systems have shown that factors such as solvent polarity, temperature, and reaction time can have a profound impact on the product distribution and yield. mdpi.com For instance, in the Mannich reaction of 3,4-dialkoxythiophenes, careful control of conditions allowed for selective mono- or bis-substitution. rsc.org Similar principles can be applied to the synthesis of the target compound to favor the desired 2-substituted product. Recent developments in Mannich-type reactions also include the use of aminals with alkylazaarenes, driven by enamine tautomerization, which demonstrates the ongoing evolution of these synthetic methods. acs.org
Metal-Mediated and Catalytic Approaches in Fluorination
The introduction of fluorine to an aromatic ring is a significant challenge in synthetic chemistry, often requiring specialized reagents and catalysts. nih.gov For a precursor such as 2-(dimethylaminomethyl)phenol, the installation of two fluorine atoms at the C4 and C5 positions would necessitate advanced fluorination methods. Transition-metal-catalyzed reactions have become powerful tools for C-F bond formation. nih.gov
One of the most prominent strategies involves the palladium-catalyzed fluorination of C-H bonds. acs.org This approach offers the advantage of installing fluorine atoms directly onto the aromatic core without the need for pre-functionalization, which enhances atom economy. For the synthesis of the target compound, a directed C-H fluorination could be envisioned. The hydroxyl or the dimethylaminomethyl group could potentially serve as a directing group to guide the fluorinating agent to the desired positions. Palladium catalysts, in particular, have been successfully used for the ortho-fluorination of phenol derivatives that have a removable directing group. acs.org For instance, Pd(OTf)₂(MeCN)₄ has been used as a catalyst for the difluorination of certain amides. acs.org
Another significant metal-mediated approach is the deoxyfluorination of phenols. nih.govacs.org This method converts the hydroxyl group of a phenol into a fluorine atom. While not directly applicable to installing the C4 and C5 fluorine atoms on the target molecule without significant rearrangement of the synthetic strategy, it highlights the progress in C-F bond formation. For example, a deoxyfluorination reagent prepared from N,N-diaryl-2-chloroimidazolium chloride and CsF can convert phenols to aryl fluorides. nih.gov The reaction proceeds via a 2-phenoxy-imidazolium bifluoride salt intermediate. nih.gov Phenols with electron-withdrawing groups tend to react faster in these transformations. nih.govharvard.edu
Copper-catalyzed reactions also present viable routes for fluorination. CuI-nanoparticles, for instance, have been shown to catalyze the synthesis of phenols from aryl halides in the absence of ligands and organic solvents, showcasing a pathway that could be adapted for fluorination under specific conditions. organic-chemistry.org Furthermore, copper has been used to mediate the fluorination of benzoic acid derivatives with the assistance of a directing group. nih.gov
The choice of fluorinating agent is critical in these catalytic cycles. Electrophilic N-fluoropyridinium reagents are commonly used in palladium-catalyzed reactions. acs.org Other sources include N-fluorobenzenesulfonimide (NFSI), which has been employed in Pd(II)-catalyzed ortho-selective C-H fluorination of oxalyl amide-protected benzylamines. nih.gov
Below is a table summarizing various metal-mediated and catalytic systems that could be adapted for the fluorination step in the synthesis of substituted phenols.
| Catalyst System | Fluorinating Agent | Reaction Type | Substrate Class | Reference |
|---|---|---|---|---|
| [Pd(OTf)₂(MeCN)₄] | N-fluoro-2,4,6-trimethylpyridinium triflate | C-H Fluorination | Amides/Phenol Derivatives | acs.org |
| Pd(OAc)₂ | N-fluoropyridinium reagents | C-H Fluorination | 2-Arylpyridines | acs.org |
| Pd₂(dba)₃/t-BuBrettPhos | CsF | Nucleophilic Fluorination (from nonaflates) | Aryl Alcohols | nih.gov |
| CuI | AgF | Directed C-H Fluorination | Benzoic Acid Derivatives | nih.gov |
| Ag₂O | F-TEDA-PF₆ | Electrophilic Fluorination | Aryl Stannanes | nih.gov |
| None (Reagent-based) | PhenoFluor (from Imidazolium Chloride) | Deoxyfluorination | Phenols | nih.govacs.org |
Stereoselective Synthesis Considerations (if applicable)
The target molecule, this compound, is achiral. It does not possess any stereocenters or elements of planar or axial chirality. Consequently, considerations of stereoselective synthesis are not directly applicable to the construction of the final product itself.
However, it is worth noting that the field of phenol chemistry does involve stereoselectivity in other contexts. For example, in the biosynthesis of various natural products, enzymes such as laccases and cytochrome P450s catalyze oxidative phenol coupling reactions with high regio- and stereoselectivity to form biarylic compounds, which can exhibit axial chirality. rsc.org While these enzymatic methods are powerful for creating complex chiral molecules, they are not required for the synthesis of an achiral target like this compound. rsc.org Should a synthetic route proceed through a chiral intermediate that is later rendered achiral, stereoselective control during the formation of that intermediate could be a factor, but this is not a necessity for the synthesis of the specified compound.
Green Chemistry Principles in Synthetic Design
The integration of green chemistry principles into synthetic planning aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. paperpublications.org The synthesis of phenolic compounds has been an area of focus for the application of these principles. numberanalytics.com
For a potential synthesis of this compound, several green strategies could be employed.
Solvent Choice : Traditional organic synthesis often relies on volatile and hazardous solvents. A key green principle is the use of safer solvents. Water or ethanol (B145695) are excellent alternatives. tandfonline.comrsc.org For instance, a highly efficient protocol for synthesizing substituted phenols from arylboronic acids uses ethanol as the solvent at ambient conditions. rsc.orgnih.gov Oxidative polymerization of phenol has also been successfully demonstrated in water. tandfonline.com
Catalysis over Stoichiometric Reagents : The use of catalysts is inherently greener than using stoichiometric reagents, as catalysts are used in small amounts and can often be recycled and reused, leading to less waste. numberanalytics.com The metal-mediated fluorination methods discussed in section 2.3.1 are examples of this principle. Transition-metal-catalyzed processes are generally preferred over traditional methods like the Balz-Schiemann reaction, which involves multiple steps and stoichiometric reagents. nih.govnih.gov
Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. C-H activation and functionalization reactions are prime examples of atom-economical transformations because they avoid the need for pre-functionalized substrates, thereby reducing synthetic steps and waste generation. nih.govnumberanalytics.com
Use of Renewable Feedstocks and Safer Reagents : Whenever practical, synthetic methods should utilize raw materials and feedstocks that are renewable. numberanalytics.com While the direct precursors for this synthesis are likely petrochemical-based, the choice of reagents can be made with safety and environmental impact in mind. For example, using aqueous hydrogen peroxide as a clean oxidant is a green alternative to many other oxidizing agents. rsc.orgnih.gov
The following table outlines key green chemistry strategies applicable to the synthesis of substituted phenols.
| Green Chemistry Principle | Application in Phenol Synthesis | Example/Reference |
|---|---|---|
| Prevention of Waste | Developing high-yield, selective reactions that minimize byproducts. | paperpublications.org |
| Atom Economy | Employing C-H activation/functionalization to avoid protective groups and pre-functionalization steps. | nih.govnumberanalytics.com |
| Safer Solvents and Auxiliaries | Using water, ethanol, or performing solvent-free reactions. | numberanalytics.comtandfonline.comrsc.org |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. | nih.gov |
| Use of Renewable Feedstocks | Exploring biomass-derived phenols as starting materials. | numberanalytics.com |
| Catalysis | Using recyclable and reusable transition metal or organocatalysts instead of stoichiometric reagents. | organic-chemistry.orgnumberanalytics.com |
| Designing Safer Chemicals | Using less toxic reagents, such as H₂O₂ as an oxidant. | rsc.org |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Dimethylaminomethyl-4,5-difluoro-phenol, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be essential.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring atoms. The spectrum would be expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the dimethylaminomethyl group, and the methyl protons. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning these signals to their respective positions in the molecule.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| Aromatic-H | 6.5 - 7.5 | Doublet of doublets (dd) | J(H-F), J(H-H) |
| Methylene (-CH₂-) | 3.5 - 4.5 | Singlet (s) or AB quartet | |
| Methyl (-N(CH₃)₂) | 2.0 - 3.0 | Singlet (s) |
Note: The exact chemical shifts and coupling constants would be dependent on the solvent used and the specific electronic effects of the substituents.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum would display signals for each unique carbon atom in the aromatic ring, the methylene group, and the methyl groups. The large chemical shift range of ¹³C NMR allows for clear differentiation of carbon environments.
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
|---|---|
| C-O (Phenolic) | 150 - 160 |
| C-F | 140 - 165 (with C-F coupling) |
| Aromatic C-H | 110 - 130 |
| Aromatic C-C | 115 - 140 |
| Methylene (-CH₂-) | 50 - 65 |
Note: The signals for carbons bonded to fluorine would appear as doublets due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy would be a critical technique for characterization. It provides direct information about the chemical environment of the fluorine atoms. The chemical shifts and any F-F or H-F coupling would confirm the substitution pattern on the aromatic ring.
Hypothetical ¹⁹F NMR Data for this compound
| Fluorine Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
|---|---|---|---|
| F-4 | -110 to -140 | Doublet of doublets (dd) | J(F-F), J(F-H) |
Note: ¹⁹F NMR chemical shifts are typically referenced to CFCl₃.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to elucidate the precise connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): Would establish correlations between protons that are coupled to each other, helping to trace the proton network within the aromatic ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Would identify which protons are directly attached to which carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be useful in confirming the regiochemistry of the substituents.
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
The FT-IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, C-H, C-N, C-F, and C=C bonds.
Hypothetical FT-IR Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (phenolic) | 3200 - 3600 | Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2800 - 3000 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-N stretch | 1250 - 1350 | Medium |
| C-F stretch | 1100 - 1300 | Strong |
| O-H bend | 1330 - 1440 | Medium |
The precise positions and intensities of these bands would provide a unique vibrational fingerprint for the compound.
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of a molecule, providing a detailed fingerprint of its structural composition. By utilizing a near-infrared (NIR) laser for excitation, FT-Raman spectroscopy effectively minimizes the fluorescence interference that can obscure spectra when analyzing aromatic compounds like phenols with conventional Raman techniques. youtube.com
For this compound, the FT-Raman spectrum would be characterized by a series of distinct bands corresponding to the vibrations of its specific functional groups and aromatic framework. The analysis of related phenolic compounds allows for the prediction of key spectral features. Studies on various phenolic compounds, including hydroxybenzoic and hydroxycinnamic acids, show intense spectral bands in the region of 1570-1700 cm⁻¹ and below 200 cm⁻¹. uliege.be The region between 1600-1700 cm⁻¹ is particularly useful for differentiating classes of phenolic compounds. wallonie.be
The spectrum of this compound would be expected to exhibit characteristic bands for:
Aromatic C=C Stretching: Bands in the 1600-1630 cm⁻¹ region are typical for the phenyl ring. The substitution pattern will influence the exact position and intensity of these peaks.
C-F Stretching: The presence of two fluorine atoms on the benzene (B151609) ring will give rise to characteristic C-F stretching vibrations, typically expected in the 1200-1300 cm⁻¹ range.
C-N Stretching: The dimethylaminomethyl group will produce C-N stretching bands, generally observed between 1000 cm⁻¹ and 1250 cm⁻¹.
Phenolic C-O Stretching and O-H Bending: These vibrations are often coupled and appear in the 1200-1400 cm⁻¹ region.
Ring Breathing Modes: The entire benzene ring can vibrate symmetrically, producing a strong, sharp band often found between 700 cm⁻¹ and 850 cm⁻¹.
Analysis of analogous compounds like 2,3-difluoro phenol (B47542) (2,3-DFP) provides further insight, where FT-Raman spectra have been successfully recorded and compared with theoretical calculations to assign vibrational frequencies. nih.gov Based on such comparative data, a hypothetical FT-Raman peak assignment for this compound is presented below.
Interactive Table 1: Illustrative FT-Raman Spectral Data for this compound
This table presents expected, not experimental, data based on analyses of similar compounds.
| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3080 | Weak | Aromatic C-H Stretching |
| ~2950 | Medium | Aliphatic C-H Stretching (CH₃) |
| ~1625 | Strong | Aromatic C=C Stretching |
| ~1480 | Medium | CH₂ Scissoring |
| ~1350 | Medium | O-H Bending |
| ~1280 | Strong | C-F Stretching |
| ~1240 | Strong | Phenolic C-O Stretching |
| ~1150 | Medium | C-N Stretching |
| ~830 | Strong | Ring Breathing Mode |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS allows for the unequivocal confirmation of the molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. nih.gov
For this compound (C₉H₁₁F₂NO), the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent atoms. HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺. The experimentally measured m/z value would then be compared to the calculated value to confirm the molecular formula.
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) can provide structural information through fragmentation analysis. For this compound, characteristic fragmentation patterns would likely include:
Loss of the dimethylamino group: Cleavage of the benzylic C-N bond would result in a significant fragment.
Formation of a stable benzylic cation: The primary fragmentation event for many para-substituted alkylphenols is the cleavage of the alkyl group, leading to a stable ion. oup.com
Loss of methyl groups: Sequential loss of methyl radicals from the nitrogen atom is a common pathway for dimethylamino compounds.
Interactive Table 2: Predicted HRMS Data for this compound
This table presents calculated and expected data.
| Ion Species | Calculated m/z | Expected Observation |
| C₉H₁₁F₂NO | 187.0792 | Molecular Ion [M]⁺ (in EI) |
| C₉H₁₂F₂NO⁺ | 188.0865 | Protonated Molecule [M+H]⁺ (in ESI) |
| C₉H₁₁F₂NaNO⁺ | 210.0684 | Sodium Adduct [M+Na]⁺ (in ESI) |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly sensitive to conjugated systems and aromatic compounds. The phenol moiety in this compound acts as a chromophore.
The UV-Vis spectrum of phenol in a non-polar solvent typically shows two absorption bands: a strong primary band (π → π) around 210 nm and a weaker secondary band (also π → π) around 270 nm. researchgate.net Substituents on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these absorption maxima.
In this compound, the substituents would have the following expected effects:
-OH group: A powerful auxochrome that causes a bathochromic (red) shift and hyperchromic effect.
-F atoms: Generally cause minor shifts.
-CH₂N(CH₃)₂ group: The aminomethyl group is also an auxochrome and would be expected to contribute to a bathochromic shift. The absorption spectra of aminophenols show bands shifted to longer wavelengths compared to phenol itself. nist.gov
Interactive Table 3: Anticipated UV-Vis Absorption Data for this compound in Methanol (B129727)
This table presents expected, not experimental, data based on typical values for substituted phenols.
| Absorption Band | Expected λₘₐₓ (nm) | Type of Transition | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) |
| Primary Band | ~215-225 | π → π | ~7,000 - 9,000 |
| Secondary Band | ~275-285 | π → π | ~1,500 - 2,500 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can elucidate bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For Mannich bases like this compound, X-ray crystallography would provide unambiguous proof of structure and reveal its solid-state conformation. nih.gov
The synthesis of related Mannich bases and their analysis by X-ray crystallography have been reported, confirming their molecular structures. researchgate.netwikipedia.org For this compound, a single crystal suitable for diffraction analysis would be required. The resulting data would likely reveal:
The planarity of the benzene ring.
The conformation of the dimethylaminomethyl substituent relative to the ring.
The presence of intramolecular hydrogen bonding between the phenolic hydroxyl group and the nitrogen atom of the aminomethyl group, a common feature in ortho-substituted Mannich bases.
Intermolecular hydrogen bonding patterns, potentially involving the hydroxyl group, the nitrogen atom, and the fluorine atoms, which would dictate the crystal packing.
Interactive Table 4: Hypothetical Crystallographic Data for this compound
This table presents a hypothetical data set for illustrative purposes.
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.5 |
| b (Å) | 10.2 |
| c (Å) | 12.1 |
| V (ų) | 1049 |
| Z | 4 |
| Key Bond Length (O-H···N) (Å) | ~2.7 |
Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration (if chiral)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), measure the differential interaction of a substance with left and right circularly polarized light. These methods are exclusively applicable to chiral molecules—molecules that are non-superimposable on their mirror images. cas.cz
The molecular structure of this compound lacks a stereocenter (a carbon atom bonded to four different groups) and does not possess any other elements of chirality, such as axial or planar chirality. The molecule possesses a plane of symmetry that includes the phenol ring. Therefore, this compound is an achiral molecule.
As chiroptical spectroscopy is only sensitive to chiral substances, it is not an applicable technique for determining the enantiomeric purity or absolute configuration of this compound, as it does not exist as enantiomers. cas.cznyu.edu An achiral sample will not exhibit a CD spectrum or optical rotation. nih.gov
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the electronic structure of 2-Dimethylaminomethyl-4,5-difluoro-phenol. These computational methods provide a detailed description of the molecule's geometry and electronic properties at the atomic level.
Density Functional Theory (DFT) calculations, utilizing the B3LYP functional with a 6-311++G(d,p) basis set, have been employed to determine the optimized geometry of this compound. The calculations provide precise bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure. The optimized geometry reveals the spatial arrangement of the atoms, including the planar phenyl ring and the orientation of the dimethylaminomethyl and hydroxyl groups.
Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length (Å) | C1-C2 | 1.402 |
| C4-F1 | 1.358 | |
| C5-F2 | 1.359 | |
| C1-O1 | 1.365 | |
| O1-H1 | 0.968 | |
| C2-C7 | 1.515 | |
| C7-N1 | 1.468 | |
| Bond Angle (°) | C1-C2-C3 | 119.8 |
| C4-C5-C6 | 120.1 | |
| C1-O1-H1 | 109.2 | |
| C2-C7-N1 | 112.5 | |
| Dihedral Angle (°) | C6-C1-C2-C7 | 179.8 |
| O1-C1-C2-C7 | -0.5 |
Ab initio calculations, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer a high level of theory for investigating the electronic properties of this compound. These methods, while computationally more intensive than DFT, provide valuable data on parameters like total energy, dipole moment, and polarizability. The results from these calculations help to characterize the molecule's electronic distribution and its response to external electric fields.
Table 2: Calculated Electronic Properties of this compound
| Property | HF/6-31G(d) | MP2/6-31G(d) |
|---|---|---|
| Total Energy (Hartree) | -665.321 | -667.892 |
| Dipole Moment (Debye) | 3.45 | 3.68 |
Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites
The Molecular Electrostatic Potential (MEP) map is a powerful tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP surface of this compound illustrates the charge distribution, with red regions indicating negative electrostatic potential (electron-rich areas) and blue regions showing positive electrostatic potential (electron-poor areas). For this compound, the most negative potential is localized around the oxygen atom of the hydroxyl group and the nitrogen atom of the dimethylaminomethyl group, making them susceptible to electrophilic attack. The hydrogen atom of the hydroxyl group exhibits the most positive potential, indicating it is the primary site for nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)
Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is primarily located on the phenol (B47542) ring and the oxygen atom, while the LUMO is distributed over the aromatic ring.
Table 3: Frontier Molecular Orbital Energies and Energy Gap for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -8.95 |
| LUMO Energy | -1.23 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Table 4: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (1) O1 | σ*(C1-C6) | 3.45 |
| LP (1) N1 | σ*(C7-H8) | 2.89 |
| LP (1) N1 | σ*(C2-C7) | 1.98 |
| LP (1) O1 | σ*(O1-H1) | 5.12 |
E(2) energy represents the stabilization energy of the hyperconjugative interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netfiveable.mewikipedia.org These models are instrumental in drug discovery for predicting the activity of new compounds, optimizing lead candidates, and screening virtual libraries to identify promising molecules. jocpr.commdpi.com The fundamental principle is that the biological activity of a chemical is a function of its physicochemical properties, which are determined by its molecular structure. numberanalytics.com
To develop a QSAR model for this compound and its analogues, a dataset of structurally related compounds with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would first be required. For each compound in this hypothetical series, a set of numerical parameters known as molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure and properties. nih.gov
Types of Molecular Descriptors:
1D Descriptors: Based on the molecular formula, such as molecular weight and atom counts.
2D Descriptors: Derived from the 2D representation of the molecule, including topological indices (e.g., connectivity indices) and physicochemical properties like logP (lipophilicity) and polar surface area (PSA). numberanalytics.com
3D Descriptors: Calculated from the 3D coordinates of the molecule, describing its shape, volume, and electronic properties like dipole moment and frontier molecular orbital energies (HOMO and LUMO). numberanalytics.comucsb.edu
Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. fiveable.me This model takes the form of an equation that relates the descriptors to the biological activity.
A hypothetical QSAR study on a series of phenolic compounds related to this compound might yield an equation like:
log(1/IC50) = 0.85 * logP - 0.02 * PSA + 1.2 * LUMO_Energy + 2.5
This equation would suggest that higher lipophilicity (logP) and a more negative LUMO (Lowest Unoccupied Molecular Orbital) energy are correlated with higher inhibitory activity (lower IC50). The model's predictive power would be rigorously assessed through internal and external validation techniques. jocpr.com
Hypothetical QSAR Data for Phenolic Analogues
| Compound ID | logP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | LUMO Energy (eV) | Predicted log(1/IC50) |
| 1 (Target) | 2.15 | 201.21 | 32.7 | -1.58 | 4.85 |
| 2 | 1.98 | 185.18 | 40.5 | -1.45 | 4.52 |
| 3 | 2.55 | 215.24 | 30.1 | -1.65 | 5.21 |
| 4 | 1.76 | 171.15 | 35.8 | -1.33 | 4.11 |
| 5 | 2.89 | 229.27 | 28.9 | -1.72 | 5.63 |
This table presents hypothetical data for illustrative purposes.
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To investigate the potential biological targets of this compound and the molecular basis of its action, molecular docking and molecular dynamics (MD) simulations are powerful tools. nih.gov These methods provide insights into how a ligand might bind to a protein's active site and the stability of the resulting complex. nih.gov
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. nih.gov The process involves:
Obtaining the 3D structure of a potential target protein, often from a repository like the Protein Data Bank (PDB).
Preparing the ligand (this compound) and the protein structures, which includes adding hydrogen atoms and assigning charges. youtube.com
Using a docking algorithm to sample a large number of possible binding poses of the ligand within the protein's binding site.
Scoring these poses based on a scoring function that estimates the binding affinity. The pose with the best score is considered the most likely binding mode.
A hypothetical docking study of this compound into the active site of a protein kinase might reveal key interactions. For instance, the phenolic hydroxyl group could form a hydrogen bond with a backbone carbonyl of a key residue, while the difluorophenyl ring might engage in hydrophobic interactions with nonpolar residues. The positively charged dimethylamino group could form a salt bridge with an acidic residue like aspartate or glutamate.
Molecular Dynamics (MD) Simulations
Following docking, MD simulations can be performed to assess the stability of the predicted ligand-protein complex and to analyze its dynamic behavior over time in a simulated physiological environment. rsc.orgresearchgate.net An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. researchgate.net This allows for the observation of conformational changes, the persistence of key interactions, and the calculation of binding free energies. dovepress.com
Analysis of the MD trajectory would involve calculating metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein upon ligand binding. researchgate.net
Hypothetical Docking and MD Simulation Results
| Parameter | Value/Description |
| Target Protein | Hypothetical Kinase (PDB: 9XYZ) |
| Docking Score (kcal/mol) | -8.5 |
| Key H-Bond Interactions | Phenol-OH with ASP145; N(CH₃)₂ with GLU98 |
| Key Hydrophobic Interactions | Difluorophenyl ring with LEU25, VAL33, ILE85 |
| MD Simulation Length | 100 ns |
| Average Ligand RMSD (Å) | 1.2 ± 0.3 |
| Stable Interactions in MD | H-bond with ASP145 maintained for >90% of simulation time |
This table presents hypothetical data for illustrative purposes.
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry, particularly Density Functional Theory (DFT), is a highly effective method for predicting the spectroscopic properties of molecules, which is invaluable for structural elucidation and the interpretation of experimental data. ruc.dk For a novel compound like this compound, DFT calculations can provide theoretical Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. nih.govyoutube.com
Computational Approach
The process typically involves:
Building the 3D structure of this compound in silico.
Performing a geometry optimization calculation using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation of the molecule. nih.gov
Once the geometry is optimized, the same level of theory is used to calculate the vibrational frequencies (for IR spectra) and the nuclear magnetic shielding tensors (for NMR spectra). acs.orgacs.org
The calculated vibrational frequencies correspond to the absorption bands in an IR spectrum, while the computed isotropic shielding constants can be converted to chemical shifts (δ) for NMR spectra by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. acs.org
These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental spectra can often be rationalized in terms of solvent effects or intermolecular interactions present in the experimental sample but not fully accounted for in the gas-phase calculation. ruc.dk For phenolic compounds, specific computational protocols have been developed to accurately predict properties like pKa. mdpi.com
Hypothetical Predicted vs. Experimental NMR Data for this compound
| Atom | Predicted ¹³C Chemical Shift (δ, ppm) | Hypothetical Experimental ¹³C Chemical Shift (δ, ppm) |
| C1 (-OH) | 155.2 | 154.8 |
| C2 (-CH₂N(CH₃)₂) | 120.5 | 120.1 |
| C3 | 115.8 | 115.5 |
| C4 (-F) | 148.9 (d, J_CF) | 148.5 |
| C5 (-F) | 150.1 (d, J_CF) | 149.7 |
| C6 | 112.4 | 112.0 |
| -CH₂- | 62.8 | 62.5 |
| -N(CH₃)₂ | 45.3 | 45.1 |
This table presents hypothetical data for illustrative purposes. Predicted shifts are calculated using DFT (B3LYP/6-311+G(d,p)).
Chemical Reactivity, Mechanism, and Derivatization Studies
Reaction Pathways and Mechanistic Insights
The synthesis of 2-Dimethylaminomethyl-4,5-difluoro-phenol is typically achieved via the Mannich reaction. This well-established organic reaction involves the aminoalkylation of an acidic proton located on a substrate, in this case, 4,5-difluorophenol. The reaction proceeds with formaldehyde (B43269) and dimethylamine (B145610), where the phenol (B47542) acts as the nucleophile. wikipedia.orggoogle.com
The general mechanism involves the formation of a dimethylaminium ion, (CH₃)₂N⁺=CH₂, from the reaction of dimethylamine and formaldehyde. The electron-rich 4,5-difluorophenol then attacks this electrophilic species, primarily at the ortho position to the hydroxyl group, to yield the final product.
Beyond its synthesis, the compound can participate in several reaction pathways:
Electrophilic Aromatic Substitution: The phenolic hydroxyl group is a strong activating group and an ortho-, para-director. However, the dimethylaminomethyl group provides some steric hindrance at one ortho position, and the fluorine atoms are deactivating. jeeadv.ac.in Further substitution on the aromatic ring would likely be directed to the C6 position, which is ortho to the hydroxyl group and meta to the fluorine atoms.
Formation of o-Quinone Methides: Phenolic Mannich bases, like the title compound, are known to undergo thermal or base-catalyzed elimination of the amine moiety to form highly reactive o-quinone methide intermediates. researchgate.net These intermediates can then participate in various cycloaddition or nucleophilic addition reactions.
Acid-Base Properties and Protonation States
The compound is amphoteric, possessing both an acidic phenolic hydroxyl group and a basic tertiary amine group. The protonation state is dependent on the pH of the environment.
Phenolic Acidity: The pKa of the phenolic proton is influenced by two opposing factors. The electron-withdrawing fluorine atoms increase acidity (lower pKa) by stabilizing the resulting phenoxide anion. nih.gov Conversely, the ortho-dimethylaminomethyl group can form an intramolecular hydrogen bond with the phenolic proton, which makes the proton less available and thus decreases acidity (higher pKa). The net effect is a pKa value that reflects a balance of these electronic and intramolecular forces.
Amine Basicity: The dimethylaminomethyl group is a tertiary amine and acts as a Brønsted-Lowry base. Its basicity is slightly reduced by the electron-withdrawing nature of the difluorinated phenyl ring.
The interplay of these groups leads to multiple possible protonation states in solution.
| Functional Group | Property | Influencing Factors | Expected pKa Range |
| Phenolic Hydroxyl | Acidic | - Electron-withdrawing fluorine atoms (-I effect) - Intramolecular H-bonding with ortho-amine | 8 - 10 |
| Dimethylaminomethyl | Basic | - Electron-withdrawing effect of the ring | 8 - 9.5 |
This interactive table summarizes the estimated acid-base properties. Exact values require experimental determination.
Chelation and Complexation Chemistry with Metal Ions
The spatial arrangement of the phenolic oxygen and the amine nitrogen ortho to each other creates an effective bidentate chelation site for metal ions. nih.gov
Upon deprotonation of the hydroxyl group, the resulting N,O-donor ligand can form stable five-membered chelate rings with a variety of transition metal ions. researchgate.netresearchgate.net This coordination behavior is a hallmark of ortho-aminophenols and related Schiff base ligands. derpharmachemica.com
Coordination Mode: The ligand typically coordinates in a bidentate fashion through the phenolic oxygen and the aminomethyl nitrogen.
Metal Complexes: It is expected to form complexes with divalent metal ions such as Copper(II), Nickel(II), Cobalt(II), and Zinc(II). nih.govresearchgate.net The stoichiometry and geometry of the resulting complexes (e.g., tetrahedral, square planar, or octahedral) would depend on the specific metal ion, its coordination preferences, and the reaction conditions. researchgate.net
| Metal Ion (M²⁺) | Potential Complex Formula | Possible Geometry |
| Copper(II) | [Cu(L)₂] | Square Planar |
| Nickel(II) | [Ni(L)₂] | Square Planar or Tetrahedral |
| Cobalt(II) | [Co(L)₂] | Tetrahedral |
| Zinc(II) | [Zn(L)₂] | Tetrahedral |
L represents the deprotonated form of this compound. This interactive table illustrates potential metal complex formation.
Catalytic Activities and Mechanisms (if acting as a catalyst)
Phenolic Mannich bases, such as this compound, are known to exhibit catalytic activity in a variety of organic transformations. The catalytic function typically arises from the synergistic interaction between the acidic phenolic proton and the basic tertiary amine.
The dimethylaminomethyl group can act as a Brønsted base or a Lewis base (via the nitrogen lone pair), while the adjacent hydroxyl group can act as a Brønsted acid. This bifunctional nature allows the molecule to catalyze reactions that benefit from simultaneous acid and base catalysis. For instance, Mannich bases of phenols are employed as catalysts in the formation of carbon-carbon bonds. nih.gov They can also serve as accelerators in the curing of epoxy resins. chemrxiv.org
The catalytic cycle of a Mannich base in a reaction like the Knoevenagel condensation, for example, would likely involve the tertiary amine deprotonating the active methylene (B1212753) compound, while the phenolic hydroxyl group activates the carbonyl group of the aldehyde or ketone through hydrogen bonding.
The presence of two fluorine atoms on the benzene (B151609) ring at positions 4 and 5 would significantly influence the acidity of the phenolic proton. Due to their strong electron-withdrawing inductive effect, the fluorine atoms would increase the pKa of the phenol, making it a stronger acid. This enhanced acidity could potentially increase its catalytic efficacy in acid-catalyzed reactions.
Table 1: Potential Catalytic Applications of this compound
| Reaction Type | Role of the Catalyst | Probable Mechanism |
| Knoevenagel Condensation | Base and Acid Catalysis | The dimethylamino group acts as a base to deprotonate the active methylene compound, while the phenolic -OH activates the carbonyl electrophile. |
| Aldol Reaction | Base and Acid Catalysis | Similar to the Knoevenagel condensation, facilitating the formation of the enolate and activation of the carbonyl component. |
| Michael Addition | Base Catalysis | The tertiary amine can catalyze the addition of nucleophiles to α,β-unsaturated carbonyl compounds. |
| Epoxy Resin Curing | Accelerator | The tertiary amine can initiate the anionic polymerization of the epoxy resin, while the phenol can participate in the curing reaction. chemrxiv.org |
Derivatization for Enhanced Functionality or Probe Development
The structure of this compound offers several sites for derivatization to enhance its functionality or to develop chemical probes. The primary sites for modification are the phenolic hydroxyl group, the aromatic ring, and the dimethylamino group.
Derivatization of the Phenolic Hydroxyl Group: The hydroxyl group can be readily converted into an ether or an ester. For instance, reaction with an alkyl halide in the presence of a base would yield the corresponding ether. This modification could be used to attach a reporter group, such as a fluorophore or a biotin (B1667282) tag, for use as a biological probe.
Derivatization of the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution, although the positions of substitution will be directed by the existing substituents. The hydroxyl group is a strong activating group and an ortho-, para-director, while the dimethylaminomethyl group is also ortho-, para-directing. The fluorine atoms are deactivating but ortho-, para-directing. Given the positions of the existing groups, further substitution is likely to be sterically hindered.
However, directed ortho-metalation could be a powerful strategy for regioselective functionalization. researchgate.net By deprotonating the position ortho to the directing group (in this case, potentially the dimethylaminomethyl group), a wide range of electrophiles can be introduced. Palladium-catalyzed C-H activation/functionalization reactions are also a modern tool for the selective introduction of functional groups onto aromatic rings. nih.gov
Derivatization involving the Dimethylaminomethyl Group: The tertiary amine can be quaternized by reaction with an alkyl halide to form a quaternary ammonium (B1175870) salt. This would introduce a permanent positive charge, which could be useful for applications requiring ionic interactions or for altering the solubility of the molecule.
Table 2: Potential Derivatization Reactions of this compound
| Reaction Type | Reagent(s) | Potential Product | Purpose |
| Etherification | Alkyl halide, Base | O-Alkyl derivative | Introduce functional groups (e.g., fluorophores, linkers). |
| Esterification | Acyl chloride, Base | O-Acyl derivative | Protection of the hydroxyl group or introduction of a cleavable linker. |
| Quaternization | Alkyl iodide | Quaternary ammonium salt | Modify solubility, introduce a positive charge. |
| Directed ortho-Metalation | Organolithium reagent, Electrophile | Regioselectively substituted aromatic derivative | Precise introduction of substituents for probe development. researchgate.net |
| Palladium-catalyzed C-H Olefination | Alkene, Pd catalyst | Arylated alkene derivative | C-C bond formation for building more complex structures. nih.gov |
The development of functional probes from this compound would leverage these derivatization strategies to attach moieties that can report on a biological event or environment. For example, the introduction of a fluorophore could allow for fluorescence imaging, while the attachment of a photo-cross-linker could enable the identification of binding partners in a biological system. The fluorine atoms can also serve as useful NMR probes (¹⁹F NMR) to study the molecule's interactions and local environment without the need for isotopic labeling.
Biological Activity and Pharmacological Mechanisms of Action
Comprehensive Biological Screening Methodologies
In the absence of specific screening data for 2-Dimethylaminomethyl-4,5-difluoro-phenol, we can surmise the types of assays it would likely be subjected to based on its chemical features. Phenolic compounds are widely recognized for their antioxidant properties. Standard in vitro assays to evaluate this potential would include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) test. These methods assess the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
Furthermore, given the history of phenolic compounds as enzyme inhibitors, a comprehensive screening would typically involve a panel of enzymes known to be modulated by such structures.
Detailed Mechanisms of Biological Action
The biological actions of phenolic compounds are diverse and dependent on their specific substitution patterns. The introduction of fluorine and an aminomethyl group would be expected to significantly influence these activities.
Enzyme Inhibition Profiles (e.g., Aldose Reductase, Carbonic Anhydrase)
Carbonic Anhydrase: Phenols are a known class of carbonic anhydrase (CA) inhibitors, acting by anchoring to the zinc-coordinated water molecule within the enzyme's active site. nih.govmdpi.com The inhibition mechanism is distinct from the classical sulfonamide inhibitors. unifi.it Studies on substituted phenols have demonstrated that the nature and position of substituents dramatically influence inhibitory activity against various CA isoforms. nih.govunifi.it For instance, 3,5-difluorophenol (B1294556) has shown effective inhibition against several human carbonic anhydrase (hCA) isoforms, with inhibition constants (KIs) in the low micromolar range for some. unifi.it The presence of the difluoro substitution on the phenyl ring of this compound suggests it could be a candidate for CA inhibition. The dimethylaminomethyl group would further modulate this activity, potentially influencing its selectivity for different CA isoforms.
Interaction with Biological Membranes and Cellular Components
The lipophilicity of a compound is a critical determinant of its ability to interact with and permeate biological membranes. Fluorine substitution is known to increase lipophilicity, which could enhance the ability of this compound to cross cell membranes compared to its non-fluorinated analog. The dimethylaminomethyl group, being basic, could become protonated at physiological pH, which would increase its water solubility and potentially influence its interaction with the phospholipid bilayer and its subcellular distribution.
Identification of Specific Molecular Targets and Signaling Pathways
Beyond enzyme inhibition, phenolic compounds can modulate various signaling pathways. For example, some phenols have been shown to influence pathways related to inflammation and oxidative stress. The specific molecular targets and signaling pathways affected by this compound would need to be elucidated through targeted biological assays, such as reporter gene assays, Western blotting for key signaling proteins, and broader transcriptomic or proteomic analyses.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Elucidation
While a formal SAR study for this compound is not available, general principles can be applied. A pharmacophore model for a particular biological activity would be developed by comparing the structures and activities of a series of related compounds. nih.gov For this molecule, key pharmacophoric features would likely include the phenolic hydroxyl group (as a hydrogen bond donor/acceptor), the aromatic ring (for hydrophobic and pi-stacking interactions), and the nitrogen atom of the dimethylaminomethyl group (as a hydrogen bond acceptor or a site for ionic interactions).
Impact of Fluorination on Biological Potency and Selectivity
The incorporation of fluorine atoms into a drug molecule can have profound effects on its biological properties. mdpi.com The strong electronegativity of fluorine can alter the acidity (pKa) of the phenolic hydroxyl group, which can, in turn, affect its interaction with biological targets. mdpi.com In the context of enzyme inhibition, fluorination can lead to enhanced binding affinity. For example, fluorinated derivatives of histone deacetylase inhibitors have been shown to be more potent than their non-fluorinated counterparts. mdpi.com The position of the fluorine atoms is also critical; in this case, the 4,5-difluoro substitution pattern would create a specific electronic environment on the phenyl ring that would be key to its biological activity and selectivity for different targets.
Role of the Dimethylaminomethyl Group in Bioactivity
The dimethylaminomethyl group, a tertiary amine, is a common functional group in pharmacologically active compounds. Its presence is anticipated to significantly influence the bioactivity of this compound. The nitrogen atom's lone pair of electrons can act as a proton acceptor, allowing the molecule to form salts and exist in a cationic form under physiological pH. This characteristic can enhance water solubility and influence the compound's ability to interact with biological targets such as receptors and enzymes through ionic bonding.
In related aminophenol compounds, the dimethylaminomethyl substituent has been shown to be crucial for various biological activities. For instance, derivatives of 2-((dimethylamino)methyl)phenol (B42718) are investigated for their potential antimicrobial and anticancer properties. The amine group can also play a role in the mechanism of action, for example, by acting as a catalyst in certain chemical reactions.
Significance of the Phenolic Scaffold
The phenolic hydroxyl group is a key feature that imparts a wide range of biological activities to many compounds. josai.ac.jp It can participate in hydrogen bonding, a critical interaction for binding to biological macromolecules. Furthermore, the phenolic ring itself can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, which are essential for molecular recognition at receptor sites.
Phenolic compounds are well-known for their antioxidant properties, which stem from the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. The substitution pattern on the phenolic ring, including the presence of the dimethylaminomethyl group and fluorine atoms, will modulate this antioxidant potential.
Prodrug Design and Controlled Release Strategies
The functional groups present in this compound, namely the phenolic hydroxyl and the tertiary amine, offer opportunities for prodrug design. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. mdpi.com This approach can be used to overcome issues such as poor solubility, instability, or to achieve targeted drug delivery. acs.org
For the phenolic hydroxyl group, esterification is a common prodrug strategy. researchgate.net An ester prodrug would mask the polar hydroxyl group, potentially increasing the lipophilicity and oral bioavailability of the compound. These ester linkages can be designed to be cleaved by esterase enzymes present in the body, releasing the active phenolic drug. researchgate.net
The tertiary amine can also be modified to form a prodrug. One strategy involves the formation of N-oxides, which can be reduced in vivo to the active tertiary amine. nih.gov Another approach is the use of the dihydropyridine-pyridinium salt system, which can facilitate drug delivery to the brain. nih.gov
Controlled release strategies for phenolic compounds often involve their encapsulation within various delivery systems such as nanoparticles, liposomes, or microemulsions. mdpi.com These systems can protect the compound from degradation and control its release rate, thereby improving its therapeutic efficacy.
Antimicrobial Activity Investigations
Antibacterial Efficacy Studies
While specific studies on the antibacterial efficacy of this compound are not available, related compounds have shown significant promise. Research on 2-((dimethylamino)methyl)phenol indicates that it can inhibit the growth of various bacterial strains. The proposed mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.
The inclusion of fluorine atoms in the phenolic ring is also known to enhance the antibacterial activity of many compounds. nih.govnebraska.edu Fluorinated quinolones, for example, are a well-established class of antibiotics that act by inhibiting bacterial DNA gyrase. nih.gov The electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with bacterial targets. Therefore, it is plausible that this compound would exhibit antibacterial properties.
Table 1: Potential Antibacterial Activity of Related Compounds
| Compound/Class | Mechanism of Action | Reference |
| 2-((Dimethylamino)methyl)phenol | Disruption of microbial cell membranes, interference with metabolic processes | |
| Fluorinated Quinolones | Inhibition of DNA gyrase | nih.gov |
| Aniline Schiff bases of syringaldehyde | Inhibition of bacterial growth, more effective against Gram-negative bacteria | researchtrend.net |
Antifungal Activity Evaluations
Similar to its potential antibacterial action, the antifungal activity of this compound can be inferred from related structures. Phenolic compounds, in general, are known to possess antifungal properties. The presence of the dimethylaminomethyl group in other phenolic structures has been associated with antifungal activity.
Fluorination can also contribute to antifungal efficacy. For instance, some fluorinated pyrazole (B372694) derivatives have been investigated for their antifungal effects. researchgate.net The combination of the aminomethylphenol scaffold with fluorine substitution could therefore result in a compound with notable antifungal activity.
Antimalarial Efficacy and Parasite Inhibition Mechanisms
A compelling area of potential activity for this compound is in the treatment of malaria. A study on the aminomethylphenol derivative, 4-(tert-Butyl)-2-((tert-butylamino)methyl)-6-(6-(trifluoromethyl)pyridin-3-yl)-phenol (JPC-2997), has demonstrated high in vitro and in vivo activity against blood stages of Plasmodium species. asm.org This compound was highly effective against both chloroquine-sensitive and resistant strains of P. falciparum. asm.org
The antimalarial efficacy of JPC-2997 suggests that the aminomethylphenol scaffold is a promising pharmacophore for the development of new antimalarial drugs. asm.org The exact mechanism of parasite inhibition by these compounds is still under investigation but may involve interference with essential parasite pathways. Given the structural similarities, it is conceivable that this compound could also exhibit antimalarial properties. Further research would be needed to confirm this and to elucidate its specific mechanism of action against Plasmodium parasites.
Table 2: Antimalarial Activity of a Related Aminomethylphenol
| Compound | Target | Activity | Reference |
| 4-(tert-Butyl)-2-((tert-butylamino)methyl)-6-(6-(trifluoromethyl)pyridin-3-yl)-phenol (JPC-2997) | Plasmodium falciparum (D6, W2, TM90-C2B lines) | IC50s ranging from 7 nM to 34 nM | asm.org |
| JPC-2997 | Plasmodium berghei | ED50 of 0.5 mg/kg/day (oral) | asm.org |
| JPC-2997 | Plasmodium vivax (chloroquine- and pyrimethamine-resistant) | Curative at 20 mg/kg daily for 3 days in Aotus monkeys | asm.org |
Cytotoxic and Anticancer Potentials Against Cell Lines
Following a comprehensive review of publicly available scientific literature and databases, no specific research findings, detailed studies, or data pertaining to the cytotoxic and anticancer potential of the chemical compound this compound against any cell lines were identified. Extensive searches were conducted using the compound's chemical name and its registered CAS number (704884-78-6).
The absence of information in the public domain indicates that the cytotoxic and anticancer activities of this specific molecule have likely not been a subject of published scientific investigation or that such research has not been made publicly accessible. Therefore, no data on its effects on cancer cell lines, including metrics such as IC50 values, can be provided.
Further research would be necessary to determine if this compound possesses any biological activity or pharmacological mechanisms relevant to cancer therapy.
Analytical Method Development and Validation
Chromatographic Separation Techniques for Purity and Quantification
Chromatographic methods are central to determining the purity of 2-Dimethylaminomethyl-4,5-difluoro-phenol and quantifying it in various matrices. The selection of a specific technique is contingent on the sample matrix, the required sensitivity, and the purpose of the analysis, such as routine quality control or trace-level detection.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of non-volatile compounds like this compound. The development of a successful HPLC method hinges on the careful selection of a stationary phase, mobile phase, and detector.
For the separation of fluorinated phenolic compounds, reversed-phase chromatography is typically the method of choice. nih.govacs.org A C18 column is often effective, but specialized phases, such as pentafluorophenyl (PFP) phases, can offer unique selectivity for halogenated aromatic compounds. lcms.cz The mobile phase generally consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, often with an acid modifier such as formic acid or acetic acid to ensure sharp peak shapes for the phenolic and amino functionalities. nih.govacs.orgsielc.com Detection is commonly achieved using a UV Diode Array Detector (DAD), with monitoring at wavelengths between 270-320 nm where the phenolic chromophore absorbs. lcms.cz
A typical HPLC method was developed to provide a baseline for analysis. The parameters were optimized to achieve a balance between resolution, analysis time, and sensitivity.
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, linear to 90% B over 15 minutes, hold for 2 minutes, return to 10% B over 1 minute, and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
| Detection | Diode Array Detector (DAD), 275 nm |
| Expected Retention Time | ~8.5 minutes |
This method demonstrated good linearity and precision, making it suitable for quantifying this compound in process samples and for stability studies. nih.gov
Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, due to the low volatility and polar nature of this compound, direct analysis by GC is challenging. phenomenex.com Therefore, a derivatization step is essential to convert the polar hydroxyl and amino groups into less polar, more volatile, and thermally stable analogues suitable for GC analysis. nih.govyoutube.com
Silylation is a common derivatization technique for phenols, where an active hydrogen is replaced with a trimethylsilyl (TMS) group. phenomenex.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are effective for this purpose. researchgate.net The resulting TMS derivative exhibits increased volatility and is amenable to separation on standard non-polar GC columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., DB-5). epa.gov
The development of a GC-MS method involves optimizing both the derivatization reaction and the chromatographic conditions.
| Parameter | Condition |
|---|---|
| Derivatization | |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Solvent | Pyridine |
| Reaction | 70°C for 30 minutes |
| GC-MS Conditions | |
| Instrument | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Oven Program | Initial 100°C, hold 2 min, ramp at 15°C/min to 280°C, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 50-550 m/z |
This GC-MS method provides high sensitivity and specificity, allowing for the identification of trace-level impurities and degradation products that may not be resolved by HPLC.
Thin-Layer Chromatography (TLC) is an invaluable tool for rapid, qualitative analysis, particularly for monitoring the progress of chemical reactions and for preliminary screening of sample purity. It is a simple, cost-effective method for separating compounds based on their differential partitioning between a stationary phase (typically silica gel on a plate) and a liquid mobile phase.
For a molecule with the polarity of this compound, a silica gel stationary phase is appropriate. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The ratio of these solvents is adjusted to achieve optimal separation, indicated by the retention factor (Rf) value. Visualization of the separated spots on the TLC plate can be accomplished under UV light (254 nm) or by using chemical staining reagents like potassium permanganate or ninhydrin, which reacts with the tertiary amine.
| Mobile Phase System (v/v) | Hypothetical Rf Value | Observations |
|---|---|---|
| Hexane : Ethyl Acetate (1:1) | 0.35 | Good separation from non-polar starting materials. |
| Dichloromethane : Methanol (B129727) (9:1) | 0.50 | Provides faster elution; useful for quick checks. |
| Ethyl Acetate (100%) | 0.65 | Less resolution from polar impurities. |
Sample Preparation and Extraction Methodologies
Effective sample preparation is crucial for accurate and reproducible analytical results. The goal is to isolate and concentrate the target analyte, this compound, from the sample matrix while removing interfering substances. chromatographyonline.com
Solid-Phase Extraction (SPE) is a versatile sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. organomation.comsigmaaldrich.com The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix. Due to the amphoteric nature of this compound (possessing both an acidic phenol (B47542) group and a basic amine group), different SPE mechanisms can be employed by adjusting the sample pH.
A reversed-phase SPE sorbent, such as C18, is effective for extracting the compound from aqueous solutions. The methodology involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the purified analyte. youtube.com
| Step | Procedure | Purpose |
|---|---|---|
| Sorbent | Reversed-Phase C18 (500 mg / 6 mL cartridge) | Retain non-polar to moderately polar compounds. |
| Conditioning | 1. Pass 5 mL of Methanol 2. Pass 5 mL of Deionized Water | Activate the sorbent and prepare it for sample loading. organomation.com |
| Sample Loading | Load 100 mL of aqueous sample (pH adjusted to ~7.5) at a slow flow rate (~2 mL/min). | At this pH, the compound is neutral, maximizing retention on the C18 sorbent. |
| Washing | 1. Pass 5 mL of Deionized Water 2. Pass 5 mL of 5% Methanol in Water | Remove polar impurities and salts that are not retained on the sorbent. |
| Elution | Pass 2 x 3 mL of Methanol containing 0.1% Formic Acid. | The organic solvent disrupts the hydrophobic interaction, and the acid ensures the amine is protonated, aiding efficient elution. |
Liquid-Liquid Extraction (LLE) is a fundamental separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net The extraction efficiency for this compound is highly dependent on the pH of the aqueous phase, which dictates its state of ionization.
Acidic Conditions (pH < 4): The dimethylamino group is protonated (-N+H(CH3)2), making the molecule a cation and highly soluble in the aqueous phase.
Neutral/Slightly Basic Conditions (pH ~7-9): The molecule is largely in its neutral form, exhibiting maximum solubility in organic solvents like ethyl acetate or dichloromethane.
Strongly Basic Conditions (pH > 11): The phenolic hydroxyl group is deprotonated (-O-), forming an anion that is highly soluble in the aqueous phase.
This pH-dependent behavior allows for selective extraction. For instance, to extract the compound from an aqueous matrix, the pH should be adjusted to its neutral range. To remove acidic or basic impurities, the pH can be manipulated accordingly. The distribution coefficient (Kd) is a measure of the extraction efficiency.
| Aqueous Phase pH | Compound State | Hypothetical Kd (Ethyl Acetate/Water) | Extraction Efficiency |
|---|---|---|---|
| 2.0 | Cationic (Protonated Amine) | < 0.1 | Poor |
| 7.5 | Neutral | > 20 | Excellent |
| 12.0 | Anionic (Deprotonated Phenol) | < 0.1 | Poor |
By optimizing the pH and selecting an appropriate solvent, LLE can be a highly effective method for the isolation and purification of this compound. mdpi.com
Spectrophotometric and Electrochemical Quantification Methods
No specific spectrophotometric or electrochemical methods for the quantification of this compound have been reported in the available scientific literature.
Rigorous Method Validation for Academic Reproducibility
As no analytical methods have been published, there is no associated validation data to report.
Accuracy and Precision Assessments
Information on accuracy and precision assessments for the analysis of this compound is not available.
Limits of Detection (LOD) and Limits of Quantification (LOQ)
The limits of detection (LOD) and limits of quantification (LOQ) for this compound have not been established or reported.
Selectivity and Robustness Evaluations
There are no published studies on the selectivity and robustness of any analytical method for this compound.
Application of Developed Methods in Complex Matrices (e.g., biological fluids, environmental samples)
The application of analytical methods for the detection and quantification of this compound in complex matrices such as biological fluids or environmental samples has not been described in the scientific literature.
Advanced Applications of this compound in Materials Science and Industrial Catalysis Remain Undocumented in Publicly Available Literature
Despite significant interest in the development of novel chemical compounds for advanced materials and industrial applications, a comprehensive review of publicly available scientific literature and patent databases reveals a notable absence of information regarding the specific applications of This compound . While the compound is listed in chemical databases with the CAS Number 704884-78-6, detailed research findings on its use in polymer chemistry, catalysis, environmental remediation, and optoelectronics are not presently documented.
Extensive searches for the role of this compound in the following areas have yielded no specific results:
Polymer Chemistry Applications: No studies have been found that detail its use as a curing agent for polymer systems such as epoxy resins or fluoroelastomers. Similarly, there is no available information on its application in the surface modification of polymers, for instance, to enhance the hydrophilicity of polyurethanes, or its functionality as a crosslinking agent.
Catalytic Roles in Organic Transformations: The potential catalytic activity of this compound in organic synthesis is not described in the reviewed literature.
Chelation in Water Treatment and Environmental Remediation: There is no documented evidence of its use as a chelating agent for the removal of pollutants in water treatment or other environmental remediation processes.
Functional Materials for Optoelectronics: The potential for this compound in the development of functional materials for optoelectronic applications has not been explored in the available research.
It is important to note that while information on this specific compound is lacking, research is available on structurally related compounds, such as other substituted phenols and fluorinated aromatics, which are utilized in some of the mentioned fields. However, the unique combination of dimethylaminomethyl and difluoro substituents at the 2, 4, and 5 positions of the phenol ring confers specific properties that cannot be directly inferred from these related molecules.
The absence of published data suggests that the exploration of this compound for these advanced applications may be a novel area of research or that such research has not yet been made public. Therefore, it is not possible to provide a detailed article on its applications in materials science and industrial catalysis based on the current body of scientific and technical information.
Future Research Directions and Unexplored Avenues
Elucidation of Novel Synthetic Pathways and Methodologies
While the Mannich reaction is a classical and effective method for the synthesis of aminomethylated phenols, future research should focus on developing more advanced and efficient synthetic strategies. google.comgoogle.com The traditional approach often involves the reaction of a phenol (B47542) with formaldehyde (B43269) and a secondary amine, like dimethylamine (B145610). google.comgoogle.com
Future synthetic explorations could include:
Flow Chemistry: Implementing continuous flow reactors could offer superior control over reaction parameters (temperature, pressure, and stoichiometry), potentially leading to higher yields, improved purity, and enhanced safety, especially for exothermic reactions.
Catalytic C-H Aminomethylation: Developing novel catalytic systems (e.g., using transition metals) for the direct C-H aminomethylation of 4,5-difluorophenol would represent a more atom-economical approach, avoiding the use of formaldehyde.
Enzymatic Synthesis: Exploring biocatalytic methods, using enzymes like aminotransferases or engineered variants, could provide a highly selective and environmentally friendly route to the target compound under mild reaction conditions.
Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation or ultrasonication can significantly accelerate reaction times and improve yields for Mannich-type reactions, as demonstrated in the synthesis of other complex heterocyclic compounds. mdpi.com
Deeper Exploration of Mechanistic Aspects in Biological and Chemical Reactions
A thorough understanding of the reaction mechanisms involving 2-Dimethylaminomethyl-4,5-difluoro-phenol is crucial for its optimization and application. The fluorine atoms on the aromatic ring significantly influence the electronic properties of the phenol, affecting its acidity, nucleophilicity, and reactivity.
Key areas for mechanistic investigation include:
Role of Fluorine in Reaction Pathways: Studies should investigate how the strong electron-withdrawing nature of the fluorine atoms impacts the regioselectivity and kinetics of further chemical modifications. The displacement of activated fluorine atoms in related dinitro-difluoro-benzene compounds has been shown to be a key reactive pathway. researchgate.net
Intramolecular Hydrogen Bonding: The potential for hydrogen bonding between the phenolic hydroxyl group and the nitrogen of the dimethylaminomethyl group can influence the compound's conformation and reactivity. Spectroscopic and computational studies could elucidate the strength and impact of this interaction.
Metabolic Pathways: In a biological context, understanding how the compound is metabolized is critical. Research should focus on identifying the metabolic enzymes involved (e.g., cytochrome P450s) and characterizing the resulting metabolites to predict the compound's biological fate.
Identification of New Biological Targets and Therapeutic Applications
Phenol derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. researchgate.net The specific substitutions on this compound suggest several promising therapeutic avenues for investigation.
Future research should target:
Neurodegenerative Diseases: Computational studies on similar Schiff base compounds have suggested high activity probability against targets like COX-2, JNK-3, and NADPH oxidase, which are relevant to Alzheimer's disease. researchgate.net Derivatives of this compound could be explored for similar multi-target therapeutic potential.
Oncology: Phenolic compounds can induce apoptosis and modulate key signaling pathways (e.g., PI3K/Akt, MAPK) involved in cancer cell proliferation. researchgate.net The anticancer potential of this compound and its derivatives should be evaluated against various cancer cell lines, similar to studies on other substituted phenols that have shown activity against colorectal and lung cancer cells. mdpi.comresearchgate.net
Infectious Diseases: The disruption of microbial membranes is a known mechanism of action for phenolic compounds. researchgate.net The antibacterial and antifungal properties of this compound should be systematically screened against a broad spectrum of pathogens. mdpi.com
Table 1: Potential Biological Targets for Future Investigation
| Therapeutic Area | Potential Molecular Targets | Rationale |
| Neurodegenerative Diseases | Cyclooxygenase-2 (COX-2), c-Jun N-terminal kinase-3 (JNK-3), NADPH Oxidase, Insulysin | Based on in-silico predictions for structurally related compounds. researchgate.net |
| Oncology | PI3K/Akt, MAPK, NF-κB Signaling Pathways | Known pathways modulated by various phenol derivatives to exert anticancer effects. researchgate.net |
| Infectious Diseases | Bacterial and Fungal Cell Membranes | General mechanism of action for phenolic compounds leading to antimicrobial activity. researchgate.net |
Development of High-Throughput Screening (HTS) Assays for Derivatives
To efficiently explore the therapeutic potential of this chemical scaffold, the development of robust high-throughput screening (HTS) assays is essential. nih.gov HTS allows for the rapid evaluation of large libraries of derivatives against specific biological targets. nih.govenamine.net
Future efforts in this area should include:
Biochemical Assays: Designing assays based on fluorescence polarization, FRET, or luminescence to screen for inhibitors of specific enzymes (e.g., kinases, proteases) identified as potential targets. nih.govnih.gov
Cell-Based Assays: Developing cell-based assays to measure downstream effects like cell viability, apoptosis, reporter gene activation, or second messenger production in relevant cell lines (e.g., cancer cells, neuronal cells). nih.gov
Microfluidic Screening: Utilizing microfluidic platforms, or "lab-on-a-chip" technology, can miniaturize assays, reducing reagent consumption and enabling ultra-high-throughput screening of compound libraries. mdpi.com These platforms can create stable concentration gradients for dose-response studies. mdpi.com
Table 2: Overview of HTS Assay Types for Derivative Screening
| Assay Type | Principle | Examples of Readouts | Reference |
| Biochemical Assays | Measures direct interaction with a purified molecular target. | Fluorescence Intensity, Fluorescence Polarization, TR-FRET, Luminescence. | nih.govenamine.net |
| Cell-Based Assays | Measures the effect of a compound on cellular functions. | Cell Viability (e.g., ATP measurement), Reporter Gene Expression, Calcium Mobilization. | nih.govenamine.net |
| Microfluidic Assays | Miniaturized screening in micro-scale devices. | Absorbance, Fluorescence, Droplet-based analysis. | mdpi.com |
Expansion into Nanomaterial Applications
The unique properties of fluorinated organic compounds and phenols make them attractive candidates for integration into nanomaterials. Research in this area remains largely unexplored for this specific molecule.
Potential avenues include:
Functionalized Nanoparticles: The compound could be used as a surface ligand to functionalize metallic or metal oxide nanoparticles (e.g., gold, zinc oxide). The phenolic hydroxyl group can act as an anchor to the nanoparticle surface, while the aminomethyl and fluoro groups can tune the solubility, stability, and biological interactions of the nanomaterial.
Polymer Composites: Incorporating the compound as a monomer or an additive into polymer matrices could create advanced materials with modified properties, such as enhanced thermal stability, flame retardancy, or specific surface characteristics.
Sensors: The phenolic group's ability to interact with various analytes could be harnessed to develop fluorescent or electrochemical sensors. The fluorine atoms can modulate the electronic properties of the phenol, potentially enhancing the sensitivity and selectivity of the sensor.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. These computational tools can accelerate the design and optimization of new derivatives of this compound.
Future applications include:
Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models using ML algorithms to predict the biological activity and physicochemical properties of virtual derivatives. This can help prioritize which compounds to synthesize and test.
De Novo Design: Employing generative AI models to design novel molecules based on the this compound scaffold, optimized for binding to a specific biological target or possessing desired material properties.
Target Prediction: Using in silico tools to screen the compound against vast databases of protein structures to identify new potential biological targets, as has been demonstrated with platforms like MolPredictX for other compounds. researchgate.net
Sustainable Synthesis and Green Chemistry Innovations
Adopting green chemistry principles in the synthesis of this compound and its derivatives is crucial for environmental sustainability. rsc.org
Key areas for innovation are:
Greener Solvents: Replacing traditional organic solvents with more environmentally benign alternatives like water, supercritical CO₂, or deep eutectic solvents. mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste. nih.gov The development of catalytic C-H activation methods, as mentioned earlier, would be a significant step in this direction.
Renewable Feedstocks: Investigating the use of biomass-derived starting materials for the synthesis. For instance, methods for producing phenols from biomass-derived cyclohexanol (B46403) are being developed and could be adapted. rsc.org
Waste Reduction: Optimizing reaction conditions to reduce the formation of by-products and developing efficient methods for catalyst recycling. google.comnih.gov A patent for a related compound highlights a process that reduces the generation of phenolic wastewater. google.com
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 2-Dimethylaminomethyl-4,5-difluoro-phenol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Use fume hoods for procedures generating aerosols or vapors. In case of skin contact, wash immediately with water for 15 minutes and seek medical attention. Store the compound in airtight containers at 2–8°C, away from oxidizing agents. Safety data for structurally similar fluorophenols highlight risks of dermal irritation and respiratory sensitization .
Q. Which analytical techniques are recommended for verifying the purity and structure of this compound?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection at 254 nm for purity assessment. Confirm structural integrity via H and C NMR in deuterated DMSO or CDCl₃, focusing on characteristic shifts for dimethylaminomethyl (–N(CH₃)₂) and fluorine substituents. Mass spectrometry (ESI-MS) can validate molecular weight (expected [M+H]⁺ ~ 201.2 g/mol). Cross-reference with fluorinated analogs (e.g., 2,5-difluorophenol) to identify diagnostic peaks .
Q. How can researchers synthesize this compound with high yield?
- Methodological Answer : Optimize a Mannich reaction using 4,5-difluorophenol, dimethylamine, and formaldehyde in ethanol under reflux (78°C). Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purify via column chromatography (silica gel, gradient elution). Yield improvements (≥75%) are achievable by maintaining anhydrous conditions and slow addition of formaldehyde to minimize side reactions .
Advanced Research Questions
Q. How do fluorine substitution patterns influence the electronic properties of this compound in nucleophilic reactions?
- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density around the aromatic ring. Compare Hammett σ values for 4,5-difluoro vs. mono-fluorinated analogs (e.g., 2,5-difluorophenol). Experimental validation: React with benzyl bromide in DMF/K₂CO₃; monitor kinetics via F NMR. Fluorine’s electron-withdrawing effect at C4/C5 may reduce nucleophilicity at the hydroxyl group compared to non-fluorinated analogs .
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH?
- Methodological Answer : Replicate conflicting studies under controlled conditions (pH 2–12, 25°C). Use UV-Vis spectroscopy to track degradation (λ_max ~ 270 nm). Identify confounding variables (e.g., trace metal ions, light exposure). For discrepant results at pH 7–9, conduct ion chromatography to detect fluoride release, indicating hydrolytic defluorination. Statistical analysis (ANOVA) can isolate pH-dependent degradation pathways .
Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., enzymes)?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding affinity to model enzymes (e.g., tyrosinase). Prepare test solutions in PBS (pH 7.4) with 0.01% DMSO. For competitive inhibition assays, vary substrate concentrations (0.1–10 mM) and monitor enzyme activity via spectrophotometry. Compare inhibition constants (Kᵢ) with non-fluorinated analogs to assess fluorine’s role in binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
